molecular formula C19H28N2O5 B14000375 Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate CAS No. 1030377-23-1

Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate

Cat. No.: B14000375
CAS No.: 1030377-23-1
M. Wt: 364.4 g/mol
InChI Key: BZIBCXNSNKEPAQ-UHFFFAOYSA-N
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Description

Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This particular compound is characterized by its unique structure, which includes a phenylmethyl group, a dimethylethoxycarbonyl group, and an oxobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate typically involves multiple steps. One common method includes the reaction of phenylmethylamine with a suitable carbamoylating agent, such as carbonylimidazolide, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the active site and preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable carbamate linkages and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1030377-23-1

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-N-(3-oxobutyl)carbamate

InChI

InChI=1S/C19H28N2O5/c1-15(22)10-12-21(13-11-20-17(23)26-19(2,3)4)18(24)25-14-16-8-6-5-7-9-16/h5-9H,10-14H2,1-4H3,(H,20,23)

InChI Key

BZIBCXNSNKEPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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